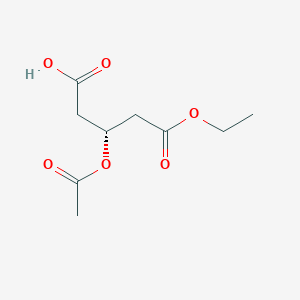

(R)-Monoethyl 3-acetoxyglutarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the enzymatic desymmetrization of substrates to produce optically active esters and the utilization of microbial cells for the transformation of racemic intermediates into chiral products with high optical purity. For instance, a novel synthesis route of (R)-ethyl-3-hydroxyglutarate, a compound structurally similar to (R)-Monoethyl 3-acetoxyglutarate, was developed using Rhodococcus erythropolis to transform racemic ethyl 4-cyano-3-hydroxybutyrate into the desired product with excellent enantioselectivity (Dong et al., 2010).

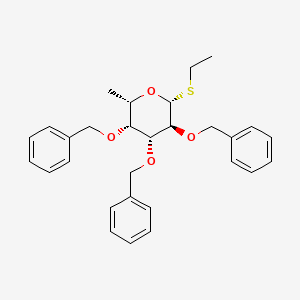

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-Monoethyl 3-acetoxyglutarate is characterized by their stereochemistry, which plays a critical role in their synthesis and biological activity. Studies have shown that the stereochemistry of substrates can significantly influence the outcome of chemical reactions, as seen in the substrate stereochemistry of various enzymes involved in the biosynthesis of sterols and other compounds (Cornforth et al., 1974).

Chemical Reactions and Properties

Chemical reactions involving (R)-Monoethyl 3-acetoxyglutarate or related compounds include enantioselective hydrolysis, esterification, and the enzymatic desymmetrization of anhydrides to produce chiral glutaric acid monoesters. These reactions highlight the compound's versatility as a precursor for the synthesis of chiral intermediates and its potential in organic synthesis (Fryszkowska et al., 2005).

Physical Properties Analysis

The physical properties of (R)-Monoethyl 3-acetoxyglutarate, such as solubility, melting point, and optical rotation, are crucial for its application in synthesis and formulation. However, specific studies focusing on the physical properties of (R)-Monoethyl 3-acetoxyglutarate itself are scarce, and information may need to be inferred from related compounds.

Chemical Properties Analysis

The chemical properties of (R)-Monoethyl 3-acetoxyglutarate, including its reactivity, stability under various conditions, and its behavior in chemical reactions, are essential for its effective use in chemical synthesis and biotechnological applications. Research on related compounds provides insights into how such properties can be optimized for specific applications (Wang et al., 2000).

Applications De Recherche Scientifique

Chiral Precursor Synthesis

A novel synthesis route of (R)-ethyl-3-hydroxyglutarate, a compound closely related to (R)-Monoethyl 3-acetoxyglutarate, by whole microorganism cells from racemic ethyl 4-cyano-3-hydroxybutyate was created, highlighting its role as a novel precursor for the synthesis of chiral side chains of statins, showcasing its importance in pharmaceutical synthesis (Dong et al., 2010).

Polymer and Biopolymer Research

Studies on polyhydroxyalkanoates (PHAs), a family of biodegradable polymers for which (R)-Monoethyl 3-acetoxyglutarate could serve as a monomeric precursor, emphasize the role of microbial synthesis in producing materials with a wide range of applications from environmental to medical fields. The research indicates the versatility of microbial processes in producing complex polymer structures potentially related to the biochemical pathways of (R)-Monoethyl 3-acetoxyglutarate (Guzik, 2021).

Environmental and Health Applications

The development of multifunctional catalysts for medical diagnostics and environmental pollutant degradation, such as Fe3O4 nanorods on polypyrrole/reduced graphene oxide, demonstrates the interdisciplinary applications of advanced materials. While not directly related to (R)-Monoethyl 3-acetoxyglutarate, this research shows the broader context of chemical synthesis and environmental science where such compounds could find relevance (Kumar et al., 2021).

Safety And Hazards

The safety and hazards associated with “®-Monoethyl 3-acetoxyglutarate” are not readily available in the sources I found. It’s important to handle all chemicals with appropriate safety precautions.

Orientations Futures

The future directions for research on “®-Monoethyl 3-acetoxyglutarate” are not readily available in the sources I found. However, similar compounds are often subjects of research in fields like organic chemistry and medicinal chemistry617.

Propriétés

IUPAC Name |

(3R)-3-acetyloxy-5-ethoxy-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-3-14-9(13)5-7(4-8(11)12)15-6(2)10/h7H,3-5H2,1-2H3,(H,11,12)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDRHYRKEIVYIN-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CC(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Monoethyl 3-acetoxyglutarate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bromo-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B1142010.png)